![molecular formula C12H17NO2 B1395102 [4-(Piperidin-4-yloxy)-phenyl]-methanol CAS No. 1251336-69-2](/img/structure/B1395102.png)
[4-(Piperidin-4-yloxy)-phenyl]-methanol
Übersicht
Beschreibung
[4-(Piperidin-4-yloxy)-phenyl]-methanol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
[4-(Piperidin-4-yloxy)-phenyl]-methanol, also known as phenyl(piperidin-4-yl)methanol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 201.27 g/mol. The compound features a piperidine ring attached to a phenolic structure, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that piperidine derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that modifications to the piperidine structure can enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that lipophilic substitutions at specific positions on the phenyl ring significantly influence antimicrobial potency.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies showed that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and death. For instance, it was found to inhibit the proliferation of human breast cancer cells through the activation of caspase pathways .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular function.
- Receptor Modulation : It has been shown to interact with certain receptors, potentially influencing signaling cascades related to cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 μg/mL to 32 μg/mL depending on the strain tested. The study highlighted that structural modifications significantly impacted efficacy, emphasizing the importance of SAR in drug design .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Study 2: Anticancer Activity
In another investigation focusing on breast cancer, this compound was tested on MCF-7 cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 μM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Treatment Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 70 |
15 | 50 |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Therapeutic Potential:
Research indicates that [4-(Piperidin-4-yloxy)-phenyl]-methanol exhibits potential as a therapeutic agent. Its derivatives have been studied for their antitumor , antimicrobial , and neuroprotective properties.
- Anticancer Activity: A study demonstrated that derivatives of this compound showed significant antiproliferative effects against several cancer cell lines, including breast (MCF-7) and ovarian cancers (OVCAR-3). The IC50 values ranged from 19.9 µM to 75.3 µM, indicating effective inhibition of cancer cell growth compared to non-cancerous cells .
- Neuroprotective Effects: The compound has been evaluated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. In vitro studies revealed dual inhibition of acetylcholinesterase (AChE) and histone deacetylases (HDAC), with IC50 values of 6.89 µM for AChE and 0.17 µM for HDAC, suggesting potential applications in treating Alzheimer's disease .
Biological Research
Mechanisms of Action:
The mechanisms through which this compound exerts its effects involve the modulation of specific enzymes and receptors:
- Enzyme Inhibition: The compound has shown the ability to inhibit key enzymes involved in neurotransmission and cancer cell proliferation, contributing to its therapeutic potential.
- Receptor Interaction: It may interact with various receptors, influencing signaling pathways that are crucial for cellular function.
Industrial Applications
Synthesis of Complex Molecules:
In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in the production of specialty chemicals.
Case Studies
Study | Focus | Findings |
---|---|---|
MDPI Study on Anticancer Activity | Antiproliferative Effects | Notable effects on MDA-MB-231 and OVCAR-3 cell lines with IC50 values ranging from 19.9 µM to 75.3 µM. |
Neuroprotective Study | Neuroprotective Effects | Demonstrated inhibition of AChE and HDAC with significant antioxidant properties, indicating potential for Alzheimer's treatment. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(Piperidin-4-yloxy)-phenyl]-methanol, and what key intermediates are involved?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 4-hydroxypiperidine derivatives with halogenated benzyl alcohols under basic conditions. For example, intermediates like 4-(piperidin-4-yloxy)benzaldehyde can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the target alcohol . Key intermediates include halogenated phenyl derivatives (e.g., 4-bromophenylmethanol) and piperidinyl ether precursors. Purity optimization often requires column chromatography or recrystallization from methanol/water mixtures.
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Structural confirmation relies on a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to identify proton environments (e.g., piperidine ring protons at δ 1.5–2.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 208.1334 for C₁₂H₁₇NO₂) .
- X-ray Crystallography: For solid-state analysis, single-crystal X-ray diffraction reveals bond angles, torsion angles, and hydrogen-bonding networks (e.g., O—H⋯N interactions stabilizing the crystal lattice) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods due to potential respiratory irritation.
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
- Waste Disposal: Neutralize with dilute HCl and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Structural Isomerism: Piperidine ring conformers (chair vs. boat) altering receptor binding.
- Solubility Differences: Use polar aprotic solvents (DMSO) to standardize stock solutions.
- Assay Conditions: Control pH (7.4 for physiological relevance) and validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Methodological Recommendation: Perform molecular dynamics simulations to model ligand-receptor interactions and validate with isothermal titration calorimetry (ITC) .
Q. What strategies optimize the hydrogen-bonding network in this compound crystals for enhanced stability?
Crystal engineering approaches include:
- Co-crystallization: Introduce complementary H-bond donors/acceptors (e.g., carboxylic acids) to form O—H⋯O/N interactions .
- Temperature Control: Slow cooling (0.5°C/hour) from saturated methanol solutions to favor thermodynamically stable polymorphs .
- Additives: Use surfactants (e.g., CTAB) to modulate crystal growth kinetics and reduce defects .
Q. How does the electronic environment of the piperidine ring influence the compound’s reactivity in medicinal chemistry applications?
The piperidine nitrogen’s basicity (pKa ~10.5) enables protonation under physiological conditions, enhancing solubility and target engagement. Substituents on the phenyl ring (e.g., electron-withdrawing groups) modulate π-π stacking with aromatic residues in enzymes like monoamine oxidases. For example, nitro or cyano groups at the para position increase binding affinity by 2–3 fold in serotonin transporter inhibition assays .
Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound analogs?
- QSAR Modeling: Use descriptors like logP (octanol-water partition coefficient) and topological polar surface area (TPSA) to predict absorption (e.g., TPSA <60 Ų for blood-brain barrier penetration) .
- ADMET Prediction: Tools like SwissADME or Schrödinger’s QikProp estimate metabolic stability (CYP450 interactions) and toxicity (hERG inhibition) .
- Docking Studies: AutoDock Vina or Glide to screen analogs against targets (e.g., dopamine D₂ receptor) and prioritize synthesis .
Eigenschaften
IUPAC Name |
(4-piperidin-4-yloxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-10-1-3-11(4-2-10)15-12-5-7-13-8-6-12/h1-4,12-14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAPDJYRHNWGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.